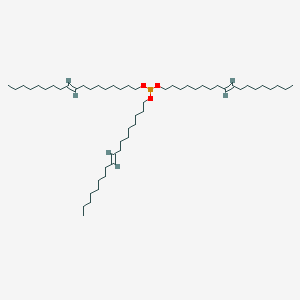

Trioleyl Phosphite (so called)

Description

Significance of Phosphite (B83602) Esters in Modern Chemistry

Phosphite esters, or organophosphites, are a class of organophosphorus(III) compounds with the general formula P(OR)₃. wikipedia.org They are formally considered esters of phosphorous acid. wikipedia.orgchemeurope.com These compounds are highly significant in modern chemistry due to their versatile reactivity. They function as potent Lewis bases, allowing them to act as ligands for metal ions in coordination complexes. wikipedia.org This property is leveraged in industrial-scale homogeneous catalysis, such as in hydroformylation and hydrocyanation processes, where ligands like triethylphosphite and triphenylphosphite are employed. wikipedia.org

In the realm of organic synthesis, phosphite esters are key reagents in several name reactions, including the Michaelis–Arbuzov reaction to form phosphonates and the Perkow reaction for creating vinyl phosphonates. wikipedia.orgwikipedia.org They also serve as reducing agents; for example, triethyl phosphite can reduce certain hydroperoxides to alcohols, a reaction utilized in complex total synthesis projects. chemeurope.com Furthermore, phosphite esters, particularly aryl phosphites, are used as stabilizers in halogen-containing polymers like PVC, where they can be converted to phosphate (B84403) esters, thereby protecting the polymer. wikipedia.org Their ability to act as antioxidants by decomposing hydroperoxides is another critical industrial application. acs.org

Overview of Trioleyl Phosphite within the Broader Class of Triesters of Phosphorous Acid

Trioleyl Phosphite, also known by the IUPAC name tris(octadec-9-enyl) phosphite, is a triester of phosphorous acid. It belongs to the broader class of phosphorous acid triesters, which are organic compounds featuring a central phosphorous acid core with three organic groups attached via ester linkages. ontosight.ai In the case of Trioleyl Phosphite, these three groups are oleyl chains, derived from oleyl alcohol.

The synthesis of phosphite esters like Trioleyl Phosphite generally involves the reaction of an alcohol with phosphorus trichloride (B1173362). wikipedia.org To produce the C₃-symmetric trialkyl derivatives and avoid side reactions that can lead to dialkyl phosphites, the reaction is typically conducted in the presence of a base, such as a tertiary amine. wikipedia.orgwikipedia.org The base neutralizes the hydrogen chloride byproduct of the reaction. google.com

Below is a table summarizing the key physical and chemical properties of Trioleyl Phosphite.

Table 1: Physicochemical Properties of Trioleyl Phosphite

| Property | Value |

|---|---|

| IUPAC Name | tris(octadec-9-enyl) phosphite |

| Synonyms | Phosphorous Acid Trioleyl Ester spectrumchemical.com |

| CAS Number | 13023-13-7 spectrumchemical.com |

| Molecular Formula | C₅₄H₁₀₅O₃P spectrumchemical.comstarshinechemical.com |

| Molecular Weight | 833.40 g/mol spectrumchemical.comstarshinechemical.com |

| Appearance | Colorless to Yellow Clear Liquid spectrumchemical.comstarshinechemical.com |

| Density | 0.88 - 0.899 g/cm³ starshinechemical.comchemsrc.com |

| Flash Point | 225 °C starshinechemical.com |

| Refractive Index | 1.47 - 1.472 starshinechemical.comchemsrc.com |

Historical Context of Phosphite Research and its Evolution

The history of organophosphorus compounds dates back to the 19th century, with the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 being a notable early event. mdpi.com However, the significant biological properties of many of these compounds were not discovered until the 1930s and 1940s. mdpi.com

Research specifically into phosphites gained momentum in the mid-20th century. Initial studies in the 1950s explored their potential as agricultural fertilizers, though they were found not to be as effective a phosphorus source as phosphates. sinab.itmdpi.com A significant evolution in phosphite research occurred in the 1970s with the discovery and commercial development of their fungicidal properties. dbca.wa.gov.aumurdoch.edu.au This led to their use in managing plant diseases caused by pathogens like Phytophthora. dbca.wa.gov.auresearchgate.net This application is based on phosphite's ability to both directly inhibit the pathogen and stimulate the plant's natural defense mechanisms. mdpi.comresearchgate.netfrontiersin.org The development of more refined synthetic methods, such as the use of amine bases to improve yields and purity of trialkyl phosphites, was also a critical step in their evolution, enabling broader industrial and laboratory use. wikipedia.orggoogle.comorgsyn.org

Current Research Landscape and Academic Relevance of Trioleyl Phosphite Studies

The contemporary research landscape for organophosphorus compounds remains vibrant, with a focus on creating novel synthetic routes and expanding their applications. frontiersin.org Within this context, Trioleyl Phosphite has emerged as a compound of specific academic interest, particularly in materials science.

Recent computational and experimental studies have identified phosphite derivatives as promising electrolyte additives for enhancing the performance of high-voltage lithium-ion batteries (LIBs). rsc.org These additives can form a stable protective layer, known as a cathode electrolyte interphase (CEI), on the electrode surface. rsc.org Computational screening studies, using methods like density functional theory (DFT), have specifically pinpointed Trioleyl Phosphite as a promising candidate for a CEI-forming additive. rsc.orgresearchgate.net These studies evaluate key parameters such as oxidation potential (OP) and reduction potential (RP) to predict the additive's effectiveness. rsc.org Trioleyl Phosphite is also noted as a derivative used in high-performance cathode additives in such batteries. chemicalbook.com This research highlights a modern, high-technology application for this specific phosphite ester, moving beyond its traditional roles and underscoring its relevance in current academic and industrial research.

Properties

IUPAC Name |

tris[(E)-octadec-9-enyl] phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25+,29-26+,30-27+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULKPMBZSVVAJM-WUOFIQDXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOP(OCCCCCCCC/C=C/CCCCCCCC)OCCCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

833.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Kinetics of Trioleyl Phosphite

Direct Esterification Pathways to Trioleyl Phosphite (B83602)

Direct esterification remains a prominent method for the synthesis of trioleyl phosphite, typically involving the reaction of a phosphorus halide with oleyl alcohol. This pathway offers a straightforward approach to the desired product, though careful control of reaction conditions is necessary to mitigate side reactions.

Synthesis via Phosphorus Trichloride (B1173362) and Oleyl Alcohol

PCl₃ + 3 (C₁₈H₃₅OH) → P(OC₁₈H₃₅)₃ + 3 HCl

This reaction is typically carried out in an inert solvent to facilitate mixing and temperature control. However, the reaction produces hydrogen chloride (HCl) as a byproduct, which can lead to undesirable side reactions, such as the dealkylation of the phosphite ester product. To circumvent this, a proton acceptor is generally employed. nih.govresearchgate.netgoogle.comorgsyn.orggoogle.com

Proton acceptors, typically tertiary amines such as triethylamine or pyridine, are crucial for the controlled synthesis of trioleyl phosphite from phosphorus trichloride and oleyl alcohol. nih.govgoogle.comorgsyn.org Their primary function is to neutralize the hydrogen chloride generated during the esterification process. nih.govgoogle.com This prevents the acid-catalyzed decomposition of the trioleyl phosphite product. The reaction with a tertiary amine (R₃N) proceeds as follows:

PCl₃ + 3 (C₁₈H₃₅OH) + 3 R₃N → P(OC₁₈H₃₅)₃ + 3 R₃NH⁺Cl⁻

The resulting trialkylammonium chloride salt is typically insoluble in the reaction solvent and can be removed by filtration. orgsyn.orgresearchgate.net The choice of the tertiary amine can influence the reaction rate and the ease of separation of the byproduct. For instance, diethylaniline has been used in similar preparations because its hydrochloride salt is non-hygroscopic and easily filtered. researchgate.net The use of a proton acceptor allows the reaction to proceed to completion with higher yields of the desired trioleyl phosphite. nih.gov

Table 1: Comparison of Proton Acceptors in Trialkyl Phosphite Synthesis

| Proton Acceptor | Key Advantages | Reference |

| Triethylamine | Commonly used, effective HCl scavenger. | google.com |

| Pyridine | Effective catalyst and HCl scavenger. | orgsyn.org |

| Diethylaniline | Forms an easily filterable, non-hygroscopic hydrochloride salt. | researchgate.net |

| Tributylamine | Used in the synthesis of various trialkyl phosphites. | orgsyn.org |

| Triamylamine | Another example of a tertiary amine used in phosphite synthesis. | orgsyn.org |

This table is generated based on general knowledge of phosphite synthesis and may not be specific to trioleyl phosphite.

The mechanism of hydrogen chloride scavenging by a tertiary amine involves the nucleophilic attack of the amine's lone pair of electrons on the proton of the HCl molecule. This acid-base reaction is rapid and effectively removes HCl from the reaction medium as it is formed.

The esterification reaction itself is believed to proceed through a stepwise nucleophilic substitution at the phosphorus center. The alcohol (oleyl alcohol) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus trichloride. This results in the displacement of a chloride ion and the formation of a P-O bond. This process is repeated three times to form the final trioleyl phosphite product. The presence of the tertiary amine does not directly participate in the P-O bond formation but is critical for driving the equilibrium towards the product side by preventing the reverse reaction and product degradation that would be caused by the accumulation of HCl. google.com

Alternative Synthetic Routes from Phosphorus-Containing Precursors

While phosphorus trichloride is the most common precursor, other phosphorus-containing compounds can also be utilized for the synthesis of phosphite esters. These alternative precursors may offer advantages in terms of reactivity, safety, or the avoidance of corrosive byproducts. For instance, phosphinates have been explored as potential replacements for PCl₃ in organophosphorus synthesis, offering improved stability and lower toxicity. nih.govresearchgate.net However, specific applications of these alternatives for the synthesis of trioleyl phosphite are not extensively documented in readily available literature. Another potential precursor is phosphorous acid, which can be esterified, although this route is less common for the synthesis of trialkyl phosphites.

Transesterification Reactions Involving Trioleyl Phosphite

Transesterification provides an alternative and often milder route to trioleyl phosphite. This method involves the exchange of the alkoxy or aryloxy groups of a starting phosphite ester with oleyl alcohol. This process is reversible and can be driven to completion by removing the more volatile alcohol or phenol byproduct. nih.gov

Alcohol Exchange Mechanisms in Phosphite Synthesis

The transesterification reaction is typically catalyzed by a base, such as an alkali metal alkoxide or phenoxide. google.comgoogle.com For example, a triaryl phosphite like triphenyl phosphite can be reacted with oleyl alcohol in the presence of a catalyst to produce trioleyl phosphite and phenol. The mechanism involves the nucleophilic attack of the oleyl alcoholate (formed by the reaction of oleyl alcohol with the basic catalyst) on the phosphorus atom of the starting phosphite ester. This leads to the formation of a pentacoordinate intermediate, which then eliminates a phenoxide ion to yield the new phosphite ester.

(ArO)₃P + 3 C₁₈H₃₅OH ⇌ P(OC₁₈H₃₅)₃ + 3 ArOH

To drive the equilibrium towards the formation of trioleyl phosphite, the phenol byproduct is typically removed by distillation, often under reduced pressure. google.com The efficiency of the transesterification can be influenced by the nature of the starting phosphite, the alcohol, the catalyst, and the reaction conditions such as temperature and pressure. For instance, the transesterification of trimethyl phosphite with higher alcohols has been shown to proceed at elevated temperatures without a catalyst, with the removal of the more volatile methanol driving the reaction. google.com

Table 2: Factors Influencing Transesterification for Trialkyl Phosphite Synthesis

| Factor | Influence on Reaction | Reference |

| Catalyst | Basic catalysts like sodium methoxide or sodium phenate accelerate the reaction. | google.comgoogle.com |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. | google.com |

| Pressure | Reduced pressure is often used to remove the volatile byproduct, shifting the equilibrium. | google.com |

| Reactant Ratio | An excess of the desired alcohol (oleyl alcohol) can help drive the reaction to completion. | google.com |

| Starting Phosphite | The volatility of the alcohol in the starting phosphite influences the ease of byproduct removal. | nih.gov |

This table is based on general principles of transesterification and may not be specific to trioleyl phosphite.

Catalytic Approaches to Phosphite Ester Formation

Traditional methods for synthesizing phosphite esters, such as trioleyl phosphite, often involve the reaction of phosphorus trichloride with the corresponding alcohol. wikipedia.orgwikipedia.org This process can be stoichiometric and may generate significant waste, such as hydrogen chloride. wikipedia.orgorgsyn.org Catalytic methods offer a more efficient and environmentally benign alternative by lowering activation energies and enabling reactions under milder conditions.

Recent advancements in organophosphorus chemistry have highlighted the efficacy of zinc(II) complexes as catalysts for the formation of phosphite esters. nih.govrsc.org While much of the research has focused on the synthesis of phosphite diesters, the principles are applicable to the formation of triesters like trioleyl phosphite. Environmentally benign Zn(II) catalysts have been successfully used for the phosphonylation of a wide range of alcohols, including those that are sterically demanding. nih.govrsc.org

In these catalytic systems, two different alcohols can be introduced onto a phosphorus center sequentially under mild, additive-free conditions. oup.com Commonly used zinc catalysts include zinc acetylacetonate (Zn(acac)₂) and bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (Zn(TMHD)₂). acs.orgnih.gov These catalysts have shown high activity and selectivity in the phosphonylation of primary, secondary, and even tertiary alcohols using reagents like dimethyl phosphite. acs.org The reaction proceeds smoothly, often at temperatures as low as 0°C, and demonstrates excellent functional group tolerance. acs.org For sterically hindered alcohols, which would be relevant for the long-chain oleyl alcohol, sterically hindered zinc complexes have demonstrated the best activity. acs.org This approach represents a significant improvement over conventional methods that rely on stoichiometric activation of phosphonylating reagents. nih.govrsc.orgrsc.org

Table 1: Examples of Zinc(II) Catalysts in Phosphonylation of Alcohols

| Catalyst | Substrate Examples | Key Features |

|---|---|---|

| Zn(acac)₂ | Primary, secondary, and tertiary alcohols | High to excellent yields; mild reaction conditions. nih.gov |

| Zn(TMHD)₂ | Sterically hindered alcohols, carbohydrates, steroids | Most active catalyst for demanding substrates. acs.org |

Beyond zinc, other metal-based and metal-free catalytic systems have been explored for phosphite ester synthesis. Molecular iodine, for instance, has been utilized as an effective catalyst for the phosphorylation of alcohols. acs.org This method employs hydrogen peroxide as the sole oxidant and proceeds under mild conditions, offering an environmentally benign route to phosphate (B84403) triesters from phosphite precursors. acs.org

Other catalytic systems investigated for P-O bond formation include:

Copper Catalysis : Used for the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts under mild conditions. organic-chemistry.org

Hafnium(IV) Catalysis : Alongside Zn(II), Hf(IV) catalysts have been developed for the synthesis of mixed phosphite diesters. oup.com

Organocatalysis : Organobases such as imidazole and 4-dimethylaminopyridine (DMAP) have been shown to catalyze the phosphonylation of alcohols, avoiding the use of metals entirely. oup.comoup.com

These diverse catalytic approaches provide a broad toolkit for the synthesis of phosphite esters, with the choice of catalyst depending on the specific requirements of the substrate, such as the long, unsaturated alkyl chain of oleyl alcohol, and desired reaction conditions.

Kinetic and Thermodynamic Studies of Trioleyl Phosphite Synthesis

Understanding the kinetics and thermodynamics of trioleyl phosphite formation is essential for scaling up production, maximizing product yield, and ensuring process safety and efficiency. While specific studies on trioleyl phosphite are not extensively documented, valuable insights can be drawn from kinetic studies of analogous compounds like triphenyl phosphite. researchgate.net

The synthesis of phosphite esters is significantly influenced by several key reaction parameters. A study on triphenyl phosphite synthesis from phenol and phosphorous trichloride provides a relevant model. researchgate.net

Temperature : The reaction temperature has a profound effect on the reaction rate and yield. For triphenyl phosphite, the yield was very low at 120°C but increased significantly when the temperature was raised to a range of 140°C to 160°C, with the highest yield of 98.5% achieved at 160°C. researchgate.net A similar temperature dependence would be expected for trioleyl phosphite synthesis, where sufficient thermal energy is required to overcome the activation barrier of the esterification steps.

Mole Ratio of Reactants : The stoichiometry of the reactants is a critical factor. Increasing the mole ratio of the alcohol (phenol in the model study) to the phosphorus source (phosphorous trichloride) can drive the reaction towards the desired tri-substituted product. In the synthesis of triphenyl phosphite, increasing the phenol to PCl₃ mole ratio from 1:3 to 1:9 increased the yield from 75% to 98.5%. researchgate.net

Catalyst Concentration : In catalyzed reactions, the concentration of the catalyst will directly influence the reaction rate up to a certain point, beyond which it may not provide additional benefit or could lead to side reactions.

Removal of Byproducts : The esterification reaction between an alcohol and phosphorus trichloride liberates hydrogen chloride (HCl). researchgate.net According to Le Chatelier's principle, the removal of this byproduct from the reaction mixture shifts the equilibrium towards the products, thereby enhancing the reaction rate and final yield. researchgate.net

Table 2: Effect of Reaction Parameters on Triphenyl Phosphite (TPP) Yield (Illustrative Example)

| Parameter | Condition | TPP Yield |

|---|---|---|

| Temperature | 120°C | Low |

| 160°C | 98.5% researchgate.net | |

| Mole Ratio (Phenol:PCl₃) | 1:06 | 75% researchgate.net |

| 1:09 | 98.5% researchgate.net | |

| Byproduct Removal | Without N₂ Sparging | Lower Rate |

The kinetics of phosphite ester synthesis can often be modeled using established rate equations. The synthesis of triphenyl phosphite was found to follow first-order reaction kinetics. researchgate.net A kinetic model was developed based on this finding, which could be adapted to describe the formation of trioleyl phosphite. The rate constant (k) for such a reaction would be dependent on temperature, a relationship described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. For triphenyl phosphite, the activation energy was determined to be 7.9254 Kcal/mol. researchgate.net

Equilibrium shifts are a critical aspect of this synthesis. The removal of HCl is a practical method to drive the reaction to completion. In the triphenyl phosphite study, sparging the reaction mixture with nitrogen gas was found to be an effective method for removing the liberated HCl vapors. researchgate.net This technique is particularly effective at lower temperatures where the viscosity of the reaction mixture is higher, impeding the diffusion of HCl. At higher temperatures, the HCl is removed more easily without sparging. researchgate.net Modeling these equilibrium shifts is crucial for designing an efficient reactor and process for trioleyl phosphite production.

Green Chemistry Considerations in Trioleyl Phosphite Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bioengineer.org These principles are highly relevant to the synthesis of trioleyl phosphite.

Atom Economy : Catalytic approaches, as discussed, improve atom economy by minimizing the use of stoichiometric reagents that end up as waste. oup.comhuarenscience.com

Use of Safer Chemicals : There is a drive to move away from hazardous starting materials like white phosphorus. nih.gov Research into synthesizing phosphites from recovered phosphate offers a more sustainable route, bypassing hazardous intermediates. nih.gov Using less hazardous reagents than phosphorus trichloride is also a key goal.

Energy Efficiency : The use of effective catalysts allows reactions to be conducted at lower temperatures, reducing energy consumption. elchemy.com For example, the use of low-temperature microreactors has been highlighted as a green chemistry approach in pharmaceutical synthesis. elchemy.com

Renewable Feedstocks : Oleyl alcohol, the precursor for trioleyl phosphite, can be derived from natural fats and oils, making it a renewable feedstock. Utilizing bio-based starting materials is a core tenet of green chemistry. huarenscience.com

Waste Prevention : The use of continuous-flow reactors can help in minimizing waste by, for example, allowing for the recycling of unreacted starting materials. elchemy.com Furthermore, developing catalytic systems that are recyclable and avoid the formation of difficult-to-remove byproducts contributes to waste prevention. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of trioleyl phosphite can be made more sustainable, safer, and more efficient, aligning with modern standards for chemical manufacturing. bioengineer.org

Chemical Reactivity and Transformation Pathways of Trioleyl Phosphite

Oxidation Reactions of Trioleyl Phosphite (B83602) to Phosphate (B84403) Analogs

The oxidation of trioleyl phosphite to its corresponding phosphate, trioleyl phosphate, is a thermodynamically favorable process. This conversion involves the transformation of the phosphorus center from a trivalent (P(III)) to a pentavalent (P(V)) state, resulting in the formation of a stable phosphoryl group (P=O).

Investigation of Oxidizing Agents

A variety of oxidizing agents can effect the conversion of phosphites to phosphates. While extensive research on a wide array of oxidants for trioleyl phosphite specifically is not widely documented in the literature, data from patents and analogous reactions with other trialkyl phosphites indicate that several types of oxidizing agents are effective.

One documented method for the oxidation of a polyethoxylated tri(oleyl alcohol) phosphite involves the use of molecular oxygen in the presence of a peroxide catalyst. In a specific example, this phosphite was quantitatively oxidized to the corresponding phosphate by bubbling dry oxygen through the heated liquid in the presence of dilauroyl peroxide. google.com This suggests a free-radical mechanism may be involved, initiated by the thermal decomposition of the peroxide catalyst.

Other common oxidizing agents for trialkyl phosphites, which can be inferred as potentially applicable to trioleyl phosphite, include hydrogen peroxide and other organic peroxides. google.com Dinitrogen tetroxide has also been reported to oxidize trisubstituted phosphites to their corresponding phosphates.

The table below summarizes findings on the oxidation of a tri(oleyl alcohol) phosphite derivative.

| Phosphite Reactant | Oxidizing Agent | Catalyst | Temperature | Reaction Time | Outcome |

| tri(oleyl alcohol 7 E.O.) phosphite | Dry Oxygen | Dilauroyl Peroxide | 100 °C | 14 hours | Quantitative conversion to the corresponding phosphate |

Perkow Reaction and Vinyl Phosphonate (B1237965) Formation Mediated by Trioleyl Phosphite

The Perkow reaction is a notable transformation of trialkyl phosphites upon reaction with α-haloketones, yielding a vinyl phosphate and an alkyl halide. wikipedia.org This reaction often competes with the Michaelis-Arbuzov reaction.

The mechanism of the Perkow reaction is generally accepted to initiate with the nucleophilic attack of the phosphite's phosphorus atom on the carbonyl carbon of the α-haloketone. wikipedia.org This is followed by a rearrangement and the elimination of a halide ion to form an enol phosphonium (B103445) salt, which is subsequently dealkylated by the halide ion to produce the final vinyl phosphate product. wikipedia.org

A thorough review of the scientific literature reveals no specific examples or research findings detailing the participation of trioleyl phosphite in the Perkow reaction. While the reaction is general for trialkyl phosphites, the steric bulk of the three oleyl chains in trioleyl phosphite might influence its reactivity and the reaction kinetics compared to smaller trialkyl phosphites like triethyl phosphite, which is commonly used in this reaction. wikipedia.org

Michaelis–Arbuzov Reaction Leading to Phosphonate Derivatives

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond, converting a trialkyl phosphite into a dialkyl phosphonate. wikipedia.org The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.org

The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the phosphite on the alkyl halide to form a quasi-phosphonium salt intermediate. wikipedia.org The second step involves the dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkoxy carbons of the phosphonium salt, resulting in the formation of the phosphonate and a new alkyl halide. wikipedia.org

Despite the broad applicability of the Michaelis-Arbuzov reaction, there is a notable absence of specific studies or documented examples in the scientific literature involving trioleyl phosphite as the phosphite reactant. The reactivity in a Michaelis-Arbuzov reaction is known to be influenced by the nature of the alkyl groups on the phosphite and the alkyl halide. It is conceivable that the long oleyl chains could sterically hinder the approach to the phosphorus atom or affect the stability of the phosphonium intermediate, but without experimental data, this remains speculative.

Reductive Cyclization Reactions Catalyzed by Trioleyl Phosphite

Trialkyl phosphites can act as deoxygenating agents, a property that can be exploited in reductive cyclization reactions, particularly of nitro-aromatic compounds. In these reactions, the phosphite is oxidized to the corresponding phosphate.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The reductive cyclization of suitably substituted nitroarenes by trialkyl phosphites provides a powerful method for the synthesis of various nitrogen-containing heterocyclic systems. For example, the reaction of 2-nitrobiphenyls with triethyl phosphite is a known route to carbazoles. Similarly, other systems like indoles, indazoles, benzotriazoles, and phenothiazines have been synthesized from appropriate nitro-precursors using triethyl phosphite. bohrium.com The general mechanism is believed to involve the deoxygenation of the nitro group by the phosphite to generate a reactive nitrene intermediate, which then undergoes an intramolecular cyclization.

However, a comprehensive search of the chemical literature indicates that research on the use of trioleyl phosphite specifically as a catalyst or reagent in reductive cyclization reactions to form nitrogen-containing heterocycles has not been reported. While triethyl phosphite is well-documented in this capacity, there are no available studies detailing the application or efficacy of trioleyl phosphite for the synthesis of such heterocyclic systems.

Substrate Scope and Reaction Selectivity

Trioleyl phosphite, as a member of the organophosphite antioxidant class, primarily functions as a hydroperoxide decomposer. Its main substrate in industrial applications, particularly in polymer stabilization, is hydroperoxides (ROOH) that form during oxidative degradation. The reaction involves the reduction of hydroperoxides to alcohols, during which the phosphite is oxidized to the corresponding phosphate. This sacrificial mechanism effectively neutralizes detrimental peroxide species, preserving the integrity of the material.

Phosphite antioxidants also exhibit synergistic effects when used in combination with phenolic antioxidants. Phenolic antioxidants function by donating a hydrogen atom to free radicals, a process that deactivates them. In this partnership, the phosphite antioxidant can regenerate the spent phenolic antioxidant, extending its effectiveness in combating free radical-mediated degradation pathways. This demonstrates a degree of selectivity, as the phosphite preferentially reacts with hydroperoxides and the oxidized form of the phenolic antioxidant. The long oleyl chains of trioleyl phosphite ensure its solubility and compatibility within organic and polymeric matrices. vinatiorganics.comvinatiorganics.com

Reactions of Trioleyl Phosphite with Aminoxyl Radicals

Model studies on trialkyl phosphites provide insight into the reactivity of trioleyl phosphite with stable aminoxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction between trialkyl phosphites and TEMPO proceeds readily, indicating that trioleyl phosphite is also reactive towards such radical species. However, the rate of this reaction is noted to be considerably lower than the reaction between phosphites and hydroperoxides during polymer oxidation. rsc.org

The mechanism of the reaction between a trialkyl phosphite and an aminoxyl radical involves the formation of a phosphoranyl radical as a key intermediate. rsc.org The trivalent phosphorus atom of the phosphite attacks the aminoxyl radical, leading to the formation of this transient intermediate species. This phosphoranyl radical is unstable and subsequently evolves through further reaction pathways to form the final stable products. rsc.org This process is a distinct pathway of radical scavenging compared to the more common hydroperoxide decomposition mechanism.

The reaction of trialkyl phosphites, such as triethyl and triisopropyl phosphite, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) yields specific products. The primary products identified are tetramethylpiperidine phosphite and the corresponding dialkyl phosphates. rsc.org Minor products, including tetramethylpiperidinyldialkyl phosphate, are also formed. rsc.org By analogy, the reaction of trioleyl phosphite with TEMPO is expected to yield tetramethylpiperidine phosphite and dioleyl phosphates as the major products.

Table 1: Products from the Reaction of Trialkyl Phosphites with TEMPO

| Reactant | Major Products | Minor Products |

|---|---|---|

| Trialkyl Phosphite + TEMPO | Tetramethylpiperidine Phosphite, Dialkyl Phosphates | Tetramethylpiperidinyldialkyl Phosphate |

Source: Based on model studies with triethyl and triisopropyl phosphite. rsc.org

Hydrolytic Stability and Degradation Pathways of Trioleyl Phosphite

A significant characteristic of organophosphites is their susceptibility to hydrolysis upon exposure to moisture. mdpi.com The stability of phosphites towards hydrolysis is influenced by the nature of the organic substituents (R groups in P(OR)₃). vinatiorganics.com Generally, phosphites with bulky substituents exhibit greater hydrolytic stability due to steric hindrance. mdpi.com The long oleyl chains in trioleyl phosphite would therefore be expected to confer a higher degree of hydrolytic stability compared to short-chain trialkyl phosphites like trimethyl phosphite.

The degradation pathway for phosphites via hydrolysis is a sequential process. The reaction with water leads to the stepwise substitution of the oleyl groups. This process can be autocatalytic, as the acidic hydrolysis products can catalyze further degradation. mdpi.com

The hydrolysis of phosphites is significantly influenced by pH, with the reaction being catalyzed under both acidic and basic conditions. winona.edunih.gov Computational studies on model phosphites indicate that hydrolysis pathways under acidic and basic conditions are thermodynamically more favorable than under neutral conditions. winona.edu

Acidic Conditions: Acid catalysis involves the protonation of one of the ester oxygen atoms, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate of organophosphates, a related class of compounds, has been shown to be dependent on the concentration of H⁺ ions. e3s-conferences.org

Basic Conditions: Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the phosphorus atom. winona.edu For related phosphonate esters, it has been observed that base-catalyzed hydrolysis can be significantly faster than acid-catalyzed hydrolysis, depending on the structure of the ester. nih.gov

Neutral Conditions: Hydrolysis can still occur at neutral pH, but the reaction is generally slower compared to acidic or basic environments. winona.edu

Table 2: General Influence of pH on Phosphite Hydrolysis Rate

| Condition | Catalyst | Relative Rate |

|---|---|---|

| Acidic (low pH) | H₃O⁺ | Accelerated |

| Neutral (pH ~7) | H₂O | Slow |

| Basic (high pH) | OH⁻ | Accelerated |

Source: Based on general findings for phosphite and phosphate ester hydrolysis. winona.edunih.govnih.gov

The complete hydrolysis of trioleyl phosphite proceeds in a stepwise manner, yielding specific intermediates and final products. The initial hydrolysis step involves the cleavage of one P-O ester bond, forming dioleyl phosphite (also known as dioleyl hydrogen phosphonate) and one molecule of oleyl alcohol. The second step involves the hydrolysis of dioleyl phosphite to yield monooleyl phosphite and a second molecule of oleyl alcohol. The final step is the hydrolysis of monooleyl phosphite to produce phosphorous acid and a third molecule of oleyl alcohol. mdpi.com

Trioleyl Phosphite + H₂O → Dioleyl Phosphite + Oleyl Alcohol

Dioleyl Phosphite + H₂O → Monooleyl Phosphite + Oleyl Alcohol

Monooleyl Phosphite + H₂O → Phosphorous Acid + Oleyl Alcohol

The acidic intermediates, particularly phosphorous acid, can catalyze the subsequent hydrolysis steps, leading to an autocatalytic decomposition process. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Formula / Type |

|---|---|

| Trioleyl Phosphite | P(OC₁₈H₃₅)₃ |

| Hydroperoxide | ROOH |

| Phenolic Antioxidant | ArOH |

| 2,2,6,6-tetramethylpiperidine-1-oxyl | C₉H₁₈NO |

| Phosphoranyl Radical | R₃P•-OR' |

| Tetramethylpiperidine Phosphite | (C₉H₁₈N)₃P |

| Dialkyl Phosphates | (RO)₂(O)POH |

| Dioleyl Phosphate | (C₁₈H₃₅O)₂(O)POH |

| Tetramethylpiperidinyldialkyl Phosphate | (C₉H₁₈N)P(O)(OR)₂ |

| Trimethyl Phosphite | P(OCH₃)₃ |

| Dioleyl Phosphite | (C₁₈H₃₅O)₂POH |

| Oleyl Alcohol | C₁₈H₃₆O |

| Monooleyl Phosphite | (C₁₈H₃₅O)PO(OH)₂ |

| Phosphorous Acid | H₃PO₃ |

| Phosphate | PO₄³⁻ |

| Triethyl Phosphite | P(OCH₂CH₃)₃ |

Reactivity with Sulfur-Containing Reagents

Trioleyl phosphite, as a trivalent phosphorus compound, exhibits notable reactivity towards various sulfur-containing reagents. This reactivity is primarily centered around the nucleophilic character of the phosphorus atom, which readily attacks electrophilic sulfur species. This section will specifically explore the reaction of trioleyl phosphite with phosphorus pentasulfide.

Products of Reaction with Phosphorus Pentasulfide

The reaction between trioleyl phosphite and phosphorus pentasulfide (P₄S₁₀) is a thionation reaction. Phosphorus pentasulfide is a well-established sulfur-donating agent in organic synthesis, capable of converting various oxygen-containing functional groups into their sulfur analogs. In the case of phosphites, the phosphorus(III) center is oxidized to phosphorus(V) through the addition of a sulfur atom.

The primary product of the reaction between trioleyl phosphite and phosphorus pentasulfide is O,O,O-trioleyl phosphorothioate . This transformation involves the conversion of the phosphite ester into a phosphorothioate ester.

The generalized reaction can be represented as follows:

P(OR)₃ + "S" → S=P(OR)₃

Where R represents the oleyl group, CH₃(CH₂)₇CH=CH(CH₂)₇CH₂-.

The reaction proceeds through the nucleophilic attack of the phosphorus atom of trioleyl phosphite on one of the sulfur atoms of the phosphorus pentasulfide molecule. The complex structure of phosphorus pentasulfide, which exists as the adamantane-like cage molecule P₄S₁₀, provides multiple sites for this interaction.

Detailed research findings on this specific reaction are limited in publicly available literature. However, the reactivity of trialkyl phosphites with elemental sulfur and other sulfurizing agents is well-documented and serves as a strong basis for predicting the outcome of the reaction with phosphorus pentasulfide. The formation of the corresponding phosphorothioate is the consistently observed result.

The properties of the resulting O,O,O-trioleyl phosphorothioate will differ from the starting trioleyl phosphite due to the change in the phosphorus coordination environment and the presence of the sulfur atom. This includes changes in spectroscopic properties, polarity, and thermal stability.

Below is a data table summarizing the expected product of the reaction between trioleyl phosphite and phosphorus pentasulfide.

| Reactant | Reagent | Product | Chemical Transformation |

| Trioleyl Phosphite | Phosphorus Pentasulfide (P₄S₁₀) | O,O,O-Trioleyl Phosphorothioate | Thionation of the phosphorus(III) center to phosphorus(V) |

Table 1: Product of the reaction of Trioleyl Phosphite with Phosphorus Pentasulfide.

Further research would be beneficial to fully characterize the reaction kinetics, optimal conditions, and potential for any side products in the reaction of trioleyl phosphite with phosphorus pentasulfide. However, based on fundamental principles of organophosphorus chemistry, the formation of O,O,O-trioleyl phosphorothioate is the primary and expected transformation.

Advanced Analytical Methodologies in Trioleyl Phosphite Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of trioleyl phosphite (B83602), offering non-destructive methods to probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For organophosphorus compounds like trioleyl phosphite, ³¹P NMR is particularly informative.

³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus. For trialkyl phosphites, P(OR)₃, the phosphorus atom is in the +3 oxidation state and typically exhibits a single resonance in the downfield region of the spectrum.

The chemical shift for trialkyl phosphites generally falls within a characteristic range. While specific data for trioleyl phosphite is not extensively documented in readily available literature, the expected chemical shift can be inferred from data for other trialkyl phosphites. Trialkoxy or triaroxy phosphites typically show chemical shifts in the range of 125 to 145 ppm. The exact chemical shift of trioleyl phosphite would be influenced by the long oleyl chains, but it is expected to be within this general region. Factors such as solvent and concentration can also cause minor variations in the observed chemical shift.

| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Trialkyl Phosphites (P(OR)₃) | +130 to +141 |

| Triaryl Phosphites (P(OAr)₃) | +125 to +130 |

This table provides a generalized overview of typical chemical shift ranges for phosphite esters.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of trioleyl phosphite, IR spectroscopy is used to confirm the presence of characteristic bonds, particularly the P-O-C linkage and the hydrocarbon chains of the oleyl groups.

The IR spectrum of a trialkyl phosphite is characterized by several key absorption bands. The P-O-C stretching vibrations are particularly diagnostic. These typically appear as a strong, broad band in the region of 1020-1050 cm⁻¹. The C-H stretching vibrations from the long oleyl chains will be prominent in the 2850-3000 cm⁻¹ region. The presence of the C=C double bond in the oleyl groups will give rise to a stretching vibration around 1650 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Bond Vibration |

| P-O-C (Alkyl) | 1020 - 1050 | Asymmetric Stretch |

| C-H (Alkane) | 2850 - 2960 | Stretch |

| C=C (Alkene) | 1640 - 1680 | Stretch |

| =C-H | 3010 - 3040 | Stretch |

This table outlines the expected major IR absorption bands for trioleyl phosphite.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Separation and Identification

Chromatographic techniques are essential for separating trioleyl phosphite from reaction mixtures or for analyzing its degradation products.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a high-molecular-weight compound like trioleyl phosphite, direct GC analysis can be challenging due to its low volatility. However, GC is an invaluable tool for analyzing the products of reactions involving trioleyl phosphite, such as transesterification or oxidation, which may yield more volatile products.

When coupled with a mass spectrometer (GC-MS), this technique allows for the identification of the separated components based on their mass spectra. For the analysis of organophosphorus compounds, a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection. The successful GC analysis of high-molecular-weight organophosphate esters has been reported, suggesting that with appropriate high-temperature columns and injection techniques, analysis of trioleyl phosphite or its derivatives is feasible.

Pyrolysis is a thermal decomposition process that breaks down large molecules into smaller, more volatile fragments. The pyrolysis of trioleyl phosphite would primarily target the long oleyl chains, leading to a complex mixture of hydrocarbons, including alkanes, alkenes, and dienes of various chain lengths. The phosphorus-containing moiety would also degrade, though its products would be less volatile.

Paper chromatography is a simple and effective technique for separating mixtures of compounds. libretexts.org While less common now than thin-layer chromatography (TLC), it operates on similar principles of partitioning between a stationary phase (the paper, which has absorbed water) and a mobile phase (a solvent). libretexts.org For the analysis of the non-polar hydrocarbon products from pyrolyzed trioleyl phosphite, a non-polar solvent system would be used as the mobile phase. libretexts.org

The separation on paper chromatography is based on the differential partitioning of the components between the stationary and mobile phases. Less polar hydrocarbons will have a greater affinity for the mobile phase and will travel further up the paper, resulting in higher Rf values. The separated, colorless hydrocarbon spots can be visualized using a variety of techniques, such as spraying with a fluorescent dye and viewing under UV light, or exposing the chromatogram to iodine vapor. By comparing the Rf values of the separated spots to those of known hydrocarbon standards, a qualitative analysis of the pyrolysis products can be achieved.

Titrimetric and Redox Analytical Methods

Classical and instrumental titrimetric methods provide robust and reliable quantification of specific chemical properties of Trioleyl Phosphite, such as its acidic impurities or its susceptibility to oxidation.

The stability of Trioleyl Phosphite is intrinsically linked to its hydrolysis, a degradation pathway that produces acidic species, primarily phosphorous acid and oleyl alcohol. The extent of this degradation can be accurately monitored by quantifying the total acid content. Potentiometric pH titration is a standard method employed for this purpose, widely recognized in industrial applications, particularly for lubricants and petroleum products where phosphite esters are used as additives.

The most common procedure is the determination of the Acid Number (AN), which measures the quantity of a basic reagent, typically potassium hydroxide (KOH), required to neutralize the acidic components in a given amount of the sample. The analysis is performed by dissolving a weighed sample in a suitable non-aqueous solvent mixture (e.g., toluene and isopropyl alcohol) and titrating it with a standardized alcoholic KOH solution. A pH electrode suitable for non-aqueous media monitors the potential change during the titration, and the equivalence point, or inflection point in the titration curve, determines the volume of titrant consumed. This value is then used to calculate the Acid Number, expressed in milligrams of KOH per gram of the sample (mg KOH/g). This technique is governed by standard methods such as ASTM D664, ensuring high precision and reliability for quality control and stability studies of Trioleyl Phosphite.

| Parameter | Description | Standard Method | Typical Application |

|---|---|---|---|

| Analyte | Acidic degradation products (e.g., phosphorous acid) and impurities. | ASTM D664 | Quality control and stability monitoring of Trioleyl Phosphite in industrial formulations. |

| Titrant | Standardized alcoholic Potassium Hydroxide (KOH) solution. | ||

| Detection | Potentiometric, using a pH electrode suitable for non-aqueous solutions. | ||

| Result Unit | mg KOH/g of sample. |

Trioleyl Phosphite is an organophosphorus compound with phosphorus in the +3 oxidation state, making it susceptible to oxidation to the more stable +5 state (phosphate). Redox analytical methods can be employed to quantify the amount of this oxidizable material, providing insight into the purity of the compound or its performance as a secondary antioxidant.

Ceriometry, a redox titration method utilizing a standardized solution of Cerium(IV) sulfate as a strong oxidizing agent, is a powerful technique for this type of analysis. The principle involves the oxidation of the phosphite (P(III)) to phosphate (B84403) (P(V)) by the Ce(IV) ions, which are in turn reduced to Ce(III) ions.

Reaction Principle: P(III) + 2Ce(IV) → P(V) + 2Ce(III)

The endpoint of the titration can be determined potentiometrically or by using a redox indicator. Although specific literature detailing the ceriometric titration of Trioleyl Phosphite is scarce, the high redox potential of the Ce(IV)/Ce(III) couple makes it a theoretically sound and potent method for analyzing oxidizable organophosphorus compounds. nih.gov The synthesis of cerium(IV) bis(phosphite) has been documented, confirming the redox interaction between these species. nih.gov

Another relevant, documented redox titration for phosphites involves using a standard iodine solution as the titrant in a neutral medium. researchgate.net The phosphite is oxidized by iodine, and the endpoint is detected by the appearance of the yellow color of excess iodine or by using a starch indicator. researchgate.net

| Titrant | Oxidizing Agent | Redox Potential (approx.) | Advantages | Considerations |

|---|---|---|---|---|

| Cerium(IV) Sulfate | Ce4+ | +1.44 V (in H2SO4) | High oxidizing power, single electron transfer, stable solution. nih.gov | Requires acidic medium; limited specific application data for organophosphites. |

| Iodine Solution | I2 | +0.54 V | Documented for phosphite analysis, simple visual endpoint with starch. researchgate.net | Lower redox potential, potential for side reactions. |

Computational Analytical Approaches for Reaction Mechanisms

Understanding the reaction mechanisms of Trioleyl Phosphite, such as its hydrolysis or oxidation, is critical for predicting its stability, reactivity, and function. Computational chemistry provides powerful tools to investigate these processes at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules and model reaction pathways. winona.edunih.gov Researchers can use DFT to calculate the energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a reaction. winona.edu This allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and identifying the rate-determining step. nih.gov

For Trioleyl Phosphite, computational studies can elucidate:

Hydrolysis Mechanisms: Modeling the step-by-step reaction of a phosphite ester with water under neutral, acidic, or basic conditions to determine the most thermodynamically favorable pathway. winona.edu

Substituent Effects: Comparing the hydrolysis pathways of different phosphites (e.g., triphenylphosphite vs. trimethylphosphite) to understand how the oleyl group influences reactivity. winona.edu

Redox Properties: Calculating oxidation and reduction potentials to predict the behavior of the molecule as an antioxidant or its stability in various electrochemical environments.

Reactivity Indices: Analyzing parameters like electronic chemical potential and chemical hardness to predict how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.

These computational approaches provide a theoretical framework that complements experimental data, enabling a more profound understanding of the chemical behavior of Trioleyl Phosphite and guiding the development of more stable formulations.

| Computational Method | Key Principles | Information Gained for Trioleyl Phosphite |

|---|---|---|

| Density Functional Theory (DFT) | Calculates the electronic structure and energy of a system based on its electron density. | Reaction energy profiles, transition state structures, activation energies for hydrolysis and oxidation. winona.edunih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Conformational analysis, solvent effects, and transport properties in a medium. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the larger system. | Modeling reactions in complex environments, such as within a polymer matrix or at an interface. |

Applications in Advanced Materials Science and Engineering

Role as Polymer and Resin Stabilizers

Organophosphites, including trioleyl phosphite (B83602), are widely recognized as effective stabilizers for a broad range of polymers. nih.gov They are particularly valued for their ability to safeguard polymer integrity during processing, storage, and end-use, which decelerates the material's aging process and prolongs its service life. nih.gov These additives are compatible with numerous polymers, including polyolefins, elastomers, engineering thermoplastics, and PVC, where they help maintain transparency and prevent discoloration. galatachemicals.comamfine.com

Unlike primary antioxidants that scavenge free radicals, phosphites function as secondary antioxidants, or hydroperoxide decomposers. bdmaee.netuvabsorber.com During oxidative degradation, which is often initiated by heat, light, or oxygen, hydroperoxides (ROOH) are formed as primary oxidation products. bdmaee.netresearchgate.net These hydroperoxides are unstable and decompose into highly reactive radicals (such as alkoxy and hydroxyl radicals) that propagate the degradation chain reaction, leading to cleavage of polymer chains and loss of mechanical properties. uvabsorber.comvinatiorganics.com

Trioleyl phosphite intervenes by catalytically decomposing these harmful hydroperoxides into stable, non-radical products, typically alcohols. uvabsorber.comvinatiorganics.com In this process, the trivalent phosphorus in the phosphite molecule is oxidized to its pentavalent state, forming a phosphate (B84403). nih.gov This reaction effectively breaks the degradation cycle before it can accelerate. bdmaee.netvinatiorganics.com The general mechanism can be represented as:

ROOH + P(OR')₃ → ROH + O=P(OR')₃

This neutralization of hydroperoxides is crucial for preventing discoloration and maintaining the structural integrity of the polymer. bdmaee.net

Phosphite antioxidants exhibit significant synergistic effects when used in combination with primary antioxidants, such as hindered phenols. nih.govamfine.com This synergistic partnership creates a more robust defense against oxidation than either component could achieve alone. vinatiorganics.commmu.ac.uk Primary antioxidants work by donating a hydrogen atom to trap free radicals, but they become depleted in the process. vinatiorganics.com

The efficacy of phosphite stabilizers is most pronounced at the high temperatures required for melt processing of thermoplastic polymers. amfine.comuvabsorber.com During processes like extrusion and injection molding, polymers are highly susceptible to thermal degradation, which can lead to changes in melt viscosity and color. amfine.com Phosphites provide excellent protection against this degradation, helping to maintain a consistent melt flow and prevent yellowing or other discoloration. amfine.comgoogleapis.com

The addition of phosphites has been shown to improve the processability of a wide array of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyurethane (PU), and polyethylene terephthalate (B1205515) (PET). galatachemicals.com For instance, in the processing of polylactide (PLA), the addition of tris(nonylphenyl) phosphite (TNPP) was found to effectively eliminate the significant molecular weight loss (approximately 30%) that typically occurs, thereby preserving the material's properties. researchgate.net

| Polymer System | Phosphite Stabilizer | Observed Impact on Processing Stability | Reference |

|---|---|---|---|

| Polyolefins (PE, PP) | General Aryl/Alkyl Phosphites | Minimizes changes in melt viscosity, reduces discoloration. | amfine.com |

| Polypropylene (PP) | Tris(2,4-di-tert-butylphenyl) phosphite | Improves discoloration resistance when exposed to heat and gamma rays. | researchgate.net |

| Polylactide (PLA) | Tris(nonylphenyl) phosphite (TNPP) | Eliminated ~30% molecular weight loss during processing. | researchgate.net |

| PVC, PU, ABS, PET, PC | General Organic Phosphites | Improves color and overall processability. | galatachemicals.com |

Modification of Polymer Resins and Composites

Beyond stabilization, phosphites can be used to modify the fundamental properties of polymer resins and composites. Their incorporation can influence the final mechanical and thermal characteristics of the material and enable novel manufacturing processes.

The stabilization provided by phosphites during processing directly translates to improved final properties of the polymer article. By preventing the degradation of polymer chains, the inherent molecular weight and, consequently, the mechanical strength of the material are preserved.

A clear example is the effect of TNPP on polylactide (PLA) fibers. The stabilization against molecular weight loss during processing resulted in significantly enhanced mechanical properties. researchgate.net The stabilized PLA fibers exhibited tensile strengths that were 10-30% higher and a modulus that was 10-25% greater compared to unstabilized PLA fibers processed under the same conditions. researchgate.net While phosphites are primarily known as stabilizers, they can also be used as resin modifiers. For example, triphenyl phosphite has been investigated as a reactive compatibilizer in polymer blends and as a component in modifying epoxy resins. researchgate.netgoogle.com The addition of phosphite esters to epoxy resin compositions has been shown to reduce viscosity, which can be beneficial for processing. google.com

| Polymer | Phosphite Additive | Effect on Mechanical Properties | Reference |

|---|---|---|---|

| Polylactide (PLA) Fibers | Tris(nonylphenyl) phosphite (TNPP) | Tensile strength improved by 10–30%; Modulus improved by 10–25%. | researchgate.net |

| Epoxy Resin Adhesives | Triphenyl phosphite / Di(tridecyl) phosphite | Reduces viscosity, improving processability. 10 phr of phosphite ester reduced viscosity by ~48%. | google.com |

Frontal Ring-Opening Metathesis Polymerization (FROMP) is a rapid, energy-efficient technique for manufacturing thermoset polymers and composites. illinois.edu The process involves a self-propagating exothermic reaction wave that quickly converts a liquid monomer resin into a solid polymer. digitellinc.com A significant challenge in FROMP is controlling the reactivity of the highly active Grubbs-type catalysts used, which can lead to premature polymerization and a very short working time (pot life) for the resin. illinois.edunih.gov

Alkyl phosphites have emerged as highly effective inhibitors for these catalysts, playing a crucial role in making FROMP a viable manufacturing process. illinois.edufigshare.com By adding an alkyl phosphite to the monomer/catalyst mixture, the catalyst's activity at room temperature is suppressed, substantially extending the pot life of the resin from less than an hour to over 30 hours. illinois.edunih.govillinois.edu Upon thermal activation to initiate the front, the phosphite inhibitor dissociates from the catalyst, allowing the rapid polymerization to proceed. digitellinc.com Researchers have demonstrated that by carefully selecting the structure and concentration of the alkyl phosphite, it is possible to precisely control the pot life while maintaining fast polymerization front velocities, enabling the fabrication of fully cured structural polymers. illinois.edunih.govillinois.edu

| Phosphite Inhibitor | Catalyst System | Monomer | Achieved Pot Life | Frontal Velocity | Reference |

|---|---|---|---|---|---|

| Alkyl Phosphites (General) | Grubbs' type catalyst | Dicyclopentadiene (B1670491) (DCPD) | 0.25 to >30 hours | 1 to 8 cm/min | illinois.edunih.govillinois.edu |

| Tri-n-butyl phosphite (TBP) (0.5 equiv) | Grubbs' 2nd gen. catalyst | endo-DCPD | >2 hours | ~7 cm/min | illinois.edu |

Application in Frontal Ring-Opening Metathesis Polymerization (FROMP)

Modulation of Pot Life and Frontal Velocity in Polymerization

In the field of polymer chemistry, particularly in rapid fabrication processes like frontal ring-opening metathesis polymerization (FROMP), controlling the reaction kinetics is critical. nih.gov Alkyl phosphites, a category to which trioleyl phosphite belongs, have been identified as effective inhibitors for the highly active ruthenium-based catalysts (such as Grubbs' type catalysts) used in these systems. nih.govillinois.edu Their function is to extend the "pot life" or working time of the monomer-catalyst resin, which is otherwise often limited to less than an hour due to the catalyst's high activity. nih.govillinois.edu

The introduction of alkyl phosphites allows for significant control over the pot life, extending it from minutes to over 30 hours, depending on the specific phosphite structure and its concentration. illinois.edu This modulation is crucial for manufacturing processes that require a longer liquid-state processing window. researchgate.net Concurrently, these phosphite inhibitors also influence the frontal velocity—the speed at which the polymerization front propagates through the material. nih.gov Research has demonstrated that by carefully selecting the alkyl phosphite and its concentration, frontal velocities can be maintained between 1 and 8 cm/min, ensuring the creation of fully cured thermoset polymers. nih.govillinois.edu Subtle changes in the molecular structure of the alkyl phosphite have a discernible impact on both pot life and frontal velocity, highlighting a structure-performance relationship that allows for the fine-tuning of polymerization dynamics. nih.gov

Table 1: Effect of Alkyl Phosphite Inhibitor Concentration on Pot Life and Frontal Velocity in FROMP Data derived from studies on dicyclopentadiene (DCPD) polymerization using Grubbs' second-generation catalyst.

| Inhibitor | Concentration (mol %) | Pot Life (hours) | Frontal Velocity (cm/min) |

|---|---|---|---|

| Trimethyl Phosphite (TMP) | 0.005 | ~2 | ~6.5 |

| Triethyl Phosphite (TEP) | 0.005 | ~5 | ~5.0 |

| Tributyl Phosphite (TBP) | 0.005 | ~10 | ~4.0 |

| Tributyl Phosphite (TBP) | 0.010 | >24 | ~2.5 |

Role as Chain Extenders in Polymerization Processes

Trioleyl phosphite and related organophosphites play a significant role as chain extenders, particularly in the recycling and processing of condensation polymers like poly(ethylene terephthalate) (PET) and polylactide (PLA). matec-conferences.orgdaneshyari.com During recycling or high-temperature melt processing, polymers like PET undergo thermal and hydrolytic degradation, leading to chain scission and a reduction in molecular weight, which in turn deteriorates their mechanical properties. matec-conferences.orgresearchgate.net

Reactive extrusion using phosphites as chain extenders is an effective method to counteract this degradation and enhance the polymer's molecular weight. matec-conferences.org The mechanism involves the reaction of the phosphite with the terminal carboxyl and hydroxyl groups of the polyester (B1180765) chains. researchgate.net This process leads to the linking of polymer chains, effectively increasing their length and restoring the molecular weight. matec-conferences.org For instance, studies using triphenyl phosphite (TPP) with recycled PET have shown a sharp increase in melt viscosity (measured via torque rheometry) upon addition of the chain extender, indicating a successful chain extension reaction. matec-conferences.org The phosphorus atom from the phosphite becomes chemically bonded within the main polymer chain, acting as a cross-linker. matec-conferences.org The effectiveness of the chain extension is influenced by the steric hindrance around the phosphorus-oxygen bond in the phosphite molecule; less hindered structures like triphenyl phosphite show more effective chain extension in PLA compared to more bulky phosphites. daneshyari.com

Effects on Polyester Hydrolysis and Degradation Behavior

The function of phosphites as chain extenders is directly linked to their ability to improve the hydrolytic stability of polyesters. Aliphatic polyesters are susceptible to degradation through the hydrolysis of their ester bonds, a process that is often accelerated by the presence of acidic terminal groups (autocatalysis). nih.gov This degradation leads to a decrease in molecular weight and a loss of mechanical integrity. nih.gov

Electrochemical Applications in Energy Storage Systems

Development as Cathode Electrolyte Interphase (CEI)-Forming Additives in Lithium-Ion Batteries

In the pursuit of high-energy-density lithium-ion batteries (LIBs), operating at high voltages is essential. However, this condition often leads to the oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface, resulting in poor cycling performance. nih.gov Phosphite derivatives, including trioleyl phosphite, have emerged as promising electrolyte additives designed to form a stable cathode electrolyte interphase (CEI). rsc.orgrsc.org

Computational Screening for High-Performance Additives

To accelerate the discovery of novel and effective CEI-forming additives, computational screening methods based on density functional theory (DFT) have been employed. rsc.orgrsc.org This approach allows for the rapid and cost-effective evaluation of numerous candidate molecules without extensive experimental trial-and-error. rsc.org A large-scale computational study screened 35 different phosphite molecules, including trioleyl phosphite, to identify promising candidates for high-voltage LIBs. rsc.org

The screening protocol relies on key molecular properties that are critical for a successful CEI-forming additive:

Low Oxidation Potential (OP): The additive must oxidize before the electrolyte solvent (e.g., ethylene (B1197577) carbonate). The screened phosphites had OP values in the range of 4.29–5.75 V, all lower than that of ethylene carbonate (~6.92 V), making them suitable for forming a protective layer. rsc.org

Low Reduction Potential (RP): The additive should not be easily reduced at the anode surface, which could cause detrimental side reactions. rsc.org

High Reactivity with HF: Hydrogen fluoride (B91410) (HF) is often present as an impurity or degradation product in the electrolyte and is highly detrimental to the cathode. Additives that can effectively scavenge HF are highly desirable. rsc.orgrsc.org

Based on these criteria, the computational screening identified trioleyl phosphite as one of four promising candidates for further experimental investigation as a high-performance CEI-forming additive. rsc.org

Correlation of Molecular Structure with Electrochemical Performance

The electrochemical performance of phosphite additives is intrinsically linked to their molecular structure. The nature of the substituent groups (e.g., alkyl, aryl, fluorinated alkyl) on the phosphite molecule dictates its key properties, such as redox potentials and the characteristics of the resulting CEI layer. nih.govrsc.org

For instance, the computational screening study revealed that the oxidation potentials of the 35 phosphite derivatives varied significantly depending on their structure. rsc.org Tris(1-adamantyl) phosphite was found to have the lowest oxidation potential (4.29 V), suggesting it would oxidize most readily to form the protective film. rsc.org The study also calculated the binding energy with HF, finding that molecules like trioleyl phosphite showed favorable reactivity for scavenging this harmful species. rsc.org

Experimental studies comparing different phosphites, such as triethyl phosphite (TEP) and the fluorinated tris(2,2,2-trifluoroethyl) phosphite (TTFP), have provided further insight. nih.gov While both additives form a protective coating on the cathode, the cell with TTFP demonstrated superior capacity retention and Coulombic efficiency. nih.gov This difference was attributed to the properties of the CEI layer formed; the layer from TEP exhibited low Li+ ion mobility, hindering performance, whereas the fluorinated structure of TTFP resulted in a more conductive and effective protective interphase. nih.gov This highlights that the molecular structure not only determines if a CEI is formed but also dictates the quality and ionic conductivity of that layer, which is crucial for battery performance. nih.gov

Table 2: Calculated Properties of Selected Phosphite Additives from Computational Screening Properties calculated using Density Functional Theory (DFT). rsc.org

| Phosphite Additive | Oxidation Potential (V vs. Li/Li⁺) | HF Binding Energy (kcal/mol) |

|---|---|---|

| Tris(trimethylsilyl) phosphite (TMSP) | 4.29 | -19.08 |

| Trioleyl phosphite | Not explicitly stated | Favorable |

| Tris(1-adamantyl) phosphite | 4.29 | -21.42 |

| Distearyl pentaerythritol (B129877) diphosphite | Not explicitly stated | Favorable |

| Tritert-butyl phosphite | Not explicitly stated | Favorable |

Other Material Applications and Functionalization of Trioleyl Phosphite

Trioleyl phosphite, a phosphorous-based antioxidant, exhibits versatile properties that extend its application beyond primary polymer stabilization to other areas of advanced materials science and engineering. Its utility is primarily associated with its ability to act as a heat and color stabilizer in various materials. Furthermore, its chemical structure allows for its use in the functionalization of materials, imparting specific properties to the host material.

As a secondary antioxidant, trioleyl phosphite is effective in protecting materials from oxidative degradation, particularly during high-temperature processing. vinatiorganics.com This characteristic is beneficial in a range of applications where materials are subjected to thermal stress. Its non-discoloring nature ensures that the aesthetic properties of the final product are maintained. johoku-chemical.com

In the realm of lubrication technology, trioleyl phosphite serves as a valuable additive. johoku-chemical.com Organophosphites, as a class, are known to enhance the performance of lubricants by providing antiwear, friction-reducing, and extreme pressure properties. researchgate.net The presence of the oleyl groups in trioleyl phosphite contributes to its lubricity and compatibility with oil-based formulations.

The functionalization of materials with phosphite compounds can lead to enhanced properties. For instance, the incorporation of phosphite functionalities can improve the thermal stability and flame retardancy of various polymers. While direct research on the use of trioleyl phosphite for material functionalization is not extensively documented, the broader class of organophosphorus compounds is widely used for this purpose.

Below are tables summarizing the known applications and potential functionalization benefits of trioleyl phosphite in advanced materials science.

Table 1: Established and Potential Applications of Trioleyl Phosphite in Advanced Materials

| Application Area | Specific Use | Function |

| Plastics and Polymers | Antioxidant, Heat Stabilizer | Prevents degradation and discoloration during processing and use. vinatiorganics.comjohoku-chemical.com |

| Lubricants | Additive | Enhances antiwear, friction-reducing, and extreme pressure properties. johoku-chemical.comresearchgate.net |

| Energy Storage | Electrolyte Additive (potential) | Forms a protective layer on the cathode in high-voltage lithium-ion batteries. nih.govrsc.org |

Table 2: Potential Benefits of Material Functionalization with Phosphite Compounds like Trioleyl Phosphite

| Material Property | Enhancement Mechanism |

| Thermal Stability | Incorporation of phosphorus-containing moieties can increase the char yield and limit the release of flammable gases. |

| Flame Retardancy | Acts in the condensed phase by promoting char formation and in the gas phase by radical scavenging. |

| Adhesion | The polar phosphite group can improve adhesion to various substrates. |

It is important to note that while the general functions of phosphites are well-understood, detailed research specifically quantifying the performance of "Trioleyl Phosphite" in these advanced applications is not widely available in the public domain. Further investigation is needed to fully elucidate its efficacy and mechanisms in these specialized areas.

Applications in Catalysis and Organic Synthesis

Homogeneous Catalysis

In the realm of homogeneous catalysis, phosphite (B83602) ligands are valued for their role in stabilizing metal centers and modulating their reactivity. They are weaker σ-donors and stronger π-acceptors compared to phosphines, a characteristic that makes them particularly effective in a variety of metal-catalyzed reactions. Their ease of synthesis and relative stability to air and moisture further enhance their appeal in industrial applications. researchgate.netacs.org

Ligand Design and Synthesis for Metal-Catalyzed Reactions

The performance of a metal-based catalyst is profoundly dependent on the structure of its coordinating ligands. Phosphite ligands offer a highly modular scaffold, allowing for systematic modifications to achieve desired catalytic outcomes. researchgate.netnih.gov The synthesis of these ligands is often straightforward, typically involving the reaction of phosphorus trichloride (B1173362) or a chlorophosphite with alcohols, which allows for the introduction of a wide array of organic groups. researchgate.net This modularity is key to developing extensive ligand libraries for screening in various catalytic transformations, including asymmetric hydrogenation, hydroformylation, and allylic substitution. acs.orgresearchgate.net

The efficacy of phosphite ligands in catalysis is governed by a delicate balance of their steric and electronic properties. These parameters can be precisely adjusted by modifying the organic substituents (OR groups) attached to the phosphorus atom. manchester.ac.uk

Electronic Effects: The electronic nature of a phosphite ligand influences the electron density at the metal center, which in turn affects its catalytic activity. Phosphites are generally considered π-accepting ligands due to the presence of electronegative oxygen atoms, which lowers the energy of the P-O σ* orbitals, allowing them to accept back-donation from the metal. manchester.ac.ukresearchgate.net The strength of this π-acidity can be tuned; for instance, aryl phosphites are more π-accepting than alkyl phosphites. libretexts.org This electronic character can be quantified using methods like infrared (IR) spectroscopy of metal-carbonyl complexes, where a higher stretching frequency (ν(CO)) indicates a more electron-withdrawing ligand. manchester.ac.ukweebly.com

Steric Effects: The steric bulk of a phosphite ligand is a critical factor in controlling the selectivity of a catalytic reaction. The size and arrangement of the substituents around the phosphorus atom dictate the geometry of the metal complex and the accessibility of the substrate. A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. weebly.comscimarina.org By systematically varying the R groups, from small methyl groups to bulky tert-butyl or aryl groups, the steric environment can be precisely controlled to favor the formation of a specific product isomer. manchester.ac.ukweebly.com

The interplay between these steric and electronic factors is crucial. For example, in some reactions, bulky phosphite moieties are necessary to achieve high enantioselectivities, but excessively large substituents can lead to a decrease in performance. acs.org

Below is a table illustrating the steric and electronic parameters for a selection of common phosphite ligands.

| Ligand | Cone Angle (θ) [°] | Electronic Parameter (ν(CO) for Ni(CO)3L) [cm⁻¹] |

| P(OMe)3 | 107 | 2079.5 |

| P(OEt)3 | 109 | 2076.3 |

| P(OPh)3 | 128 | 2085.3 |

| P(O-iPr)3 | 130 | 2071.2 |

Data sourced from multiple references. manchester.ac.ukweebly.com